1-(3-chloro-4-methylphenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
The compound 1-(3-chloro-4-methylphenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative, a class of heterocyclic compounds known for their kinase inhibitory properties. Its structure includes a 3-chloro-4-methylphenyl group at position 1 of the pyrazolo-pyrimidine core and a 1-phenylethylamine substituent at position 2. These substituents confer distinct physicochemical and pharmacological properties, influencing solubility, target binding, and metabolic stability.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-(1-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5/c1-13-8-9-16(10-18(13)21)26-20-17(11-24-26)19(22-12-23-20)25-14(2)15-6-4-3-5-7-15/h3-12,14H,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STASWFFNNXUULG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC(C)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
1-(3-chloro-4-methylphenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of a chloro group and a phenylethyl substituent contributes to its unique pharmacological profile.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity through various mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that it can inhibit the proliferation of cancer cell lines, particularly those associated with breast and lung cancers. The compound induces apoptosis in these cells, leading to reduced tumor growth.
- Mechanism of Action : The anticancer effects are attributed to the inhibition of specific kinases involved in cell cycle regulation. For instance, it has been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens:
- Bacterial Inhibition : It shows activity against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis.
- Fungal Activity : Preliminary studies suggest efficacy against certain fungal strains, indicating potential as an antifungal agent.
Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values suggesting strong potency compared to standard chemotherapeutics .
Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial potential against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL, respectively, showcasing its potential as a lead compound for antibiotic development .
Research Findings Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related pyrazolo[3,4-d]pyrimidine derivatives:
Key Structural and Functional Insights:
Amine Side Chains: The 1-phenylethylamine group contributes to moderate lipophilicity, whereas morpholinoethyl () or methoxyethyl () substituents increase hydrophilicity, likely affecting bioavailability and target engagement .
Biological Activity Trends :
- Kinase Inhibition : Bulky substituents (e.g., tert-butyl in NA-PP1) enhance selectivity for engineered kinases, while smaller groups (e.g., methylthio in SI388) may broaden target profiles .
- Neuroblastoma Specificity : S29’s 4-fluorobenzyl group and chloroethyl chain correlate with potent activity against SK-N-BE(2) cells, suggesting the target compound’s 3-chloro-4-methylphenyl group may similarly influence oncological efficacy .
Synthetic Accessibility :
- Yields for analogs range from 51% () to 75% (), with melting points (e.g., 153–157°C for 142b) indicating crystallinity and stability . The target compound’s synthesis would likely follow analogous routes, though substituents may affect reaction efficiency.
Research Findings and Implications
- The target compound’s structural features position it as a candidate for similar applications .
- Selectivity Challenges : While NA-PP1 analogs show high selectivity for engineered kinases, the target compound’s simpler substituents may require optimization to minimize off-target effects .
- Drug Delivery: highlights graphene oxide (GO) nanosheets as carriers for pyrazolo[3,4-d]pyrimidines, suggesting a delivery strategy to enhance the target compound’s efficacy and reduce toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
